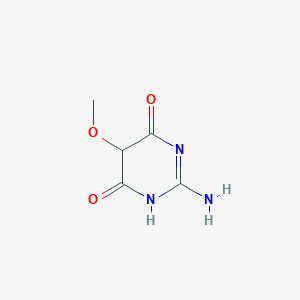
2-amino-5-methoxy-1H-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-methoxy-1H-pyrimidine-4,6-dione is a heterocyclic organic compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methoxy-1H-pyrimidine-4,6-dione typically involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide to generate disodium 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-methoxy-1H-pyrimidine-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds.
Scientific Research Applications
2-amino-5-methoxy-1H-pyrimidine-4,6-dione has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-amino-5-methoxy-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and nucleic acids, influencing their activity and function . These interactions are crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in the functional groups attached to the ring.
2-amino-5-methylpyrimidine-4,6-dione: Another derivative with a methyl group instead of a methoxy group.
Uniqueness
2-amino-5-methoxy-1H-pyrimidine-4,6-dione is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These properties make it particularly valuable in the synthesis of specialized compounds and in various research applications.
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
2-amino-5-methoxy-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H7N3O3/c1-11-2-3(9)7-5(6)8-4(2)10/h2H,1H3,(H3,6,7,8,9,10) |
InChI Key |
BDPLECZQRGUKAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(=O)NC(=NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















